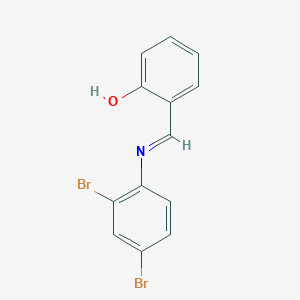
N-(Salicylidene)-2,4-dibromoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Salicylidene)-2,4-dibromoaniline, also known as NBDPA, is an important and versatile reagent used in the synthesis of various organic compounds. It has been used in a variety of scientific applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals. NBDPA is a highly reactive compound due to its electron-rich aromatic ring, and its ability to form strong covalent bonds with other molecules.
Aplicaciones Científicas De Investigación
N-(Salicylidene)-2,4-dibromoaniline has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals. It has also been used in the synthesis of polymers, such as polyurethanes and polystyrenes. This compound has also been used in the synthesis of organic semiconductors, and in the synthesis of organic light-emitting diodes (OLEDs). Additionally, this compound has been used in the synthesis of organic photovoltaics, and in the synthesis of organic electrochemical transistors (OECTs).
Mecanismo De Acción
N-(Salicylidene)-2,4-dibromoaniline is a highly reactive compound due to its electron-rich aromatic ring, and its ability to form strong covalent bonds with other molecules. The reaction of this compound with other molecules is typically initiated by the nucleophilic addition of the electron-rich aromatic ring to a carbon-carbon double bond or a carbon-heteroatom double bond. This addition is followed by a series of proton-coupled electron-transfer (PCET) reactions, which result in the formation of a product molecule.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-allergic, and anti-cancer properties. Additionally, it has been shown to have antioxidant properties, and to possess the ability to scavenge free radicals. This compound has also been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Salicylidene)-2,4-dibromoaniline is a highly reactive compound and is therefore very useful in organic synthesis. It is relatively easy to synthesize, and is readily available from chemical suppliers. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, it is important to note that this compound is highly toxic, and appropriate safety precautions should be taken when handling this compound.
Direcciones Futuras
There are several potential future directions for the use of N-(Salicylidene)-2,4-dibromoaniline. It could be used in the synthesis of new pharmaceuticals, dyes, and other specialty chemicals. Additionally, it could be used in the synthesis of new polymers, organic semiconductors, OLEDs, organic photovoltaics, and OECTs. Furthermore, it could be used to develop new inhibitors of the enzyme 5-lipoxygenase, and to develop new anti-inflammatory, anti-allergic, and anti-cancer drugs. Finally, it could be used to develop new antioxidants and free radical scavengers.
Métodos De Síntesis
N-(Salicylidene)-2,4-dibromoaniline is synthesized by reacting aniline with salicylaldehyde and dibromoacetone in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate. The base used is typically potassium hydroxide or sodium hydroxide. The reaction is typically carried out at room temperature, and the reaction time can range from minutes to hours, depending on the temperature and the amount of reagents used. The product is a yellow solid that can be isolated by filtration or crystallization.
Propiedades
IUPAC Name |
2-[(2,4-dibromophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERRKBMSWJVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
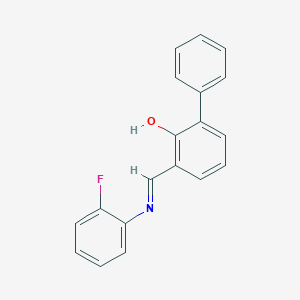


![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
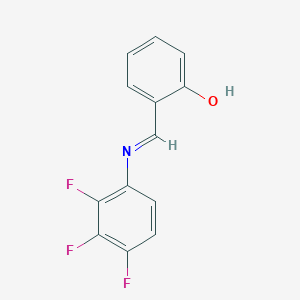



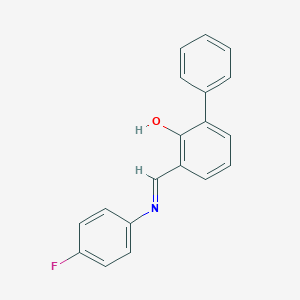
![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

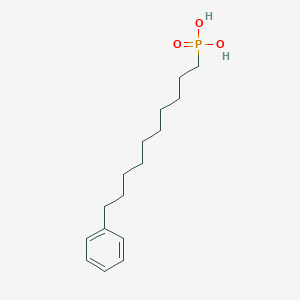
![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)